

Unraveling the Identity of Regelidine: A Case of Mistaken Identity in Pharmacological Research

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Compound of Interest

Compound Name: *Regelidine*

Cat. No.: *B10819541*

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A comprehensive search for the mechanism of action of a compound identified as "**Regelidine**" has yielded no specific results, suggesting a potential misspelling or the rarity of the substance in current scientific literature. Initial findings point to "**Regelidine**" being a natural product isolated from the stems of *Tripterygium regelii*[1]. However, the lack of further pharmacological data under this name necessitates an exploration of similarly named, well-documented therapeutic agents that researchers may be investigating.

It is highly probable that the query for "**Regelidine**" is a typographical error for one of several other drugs, including Rilmenidine, Repaglinide, or Anagrelide. This guide will, therefore, provide an in-depth technical overview of the core mechanisms of these potential alternative compounds, adhering to the requested format for researchers, scientists, and drug development professionals.

Rilmenidine: A Centrally Acting Antihypertensive Agent

Rilmenidine is an oxazoline derivative with antihypertensive properties[2]. Its primary mechanism involves the modulation of the sympathetic nervous system.

Mechanism of Action

The hypotensive effect of rilmenidine is primarily attributed to its action on central nervous system pathways. It is believed to reduce peripheral sympathetic tone, leading to a decrease in

blood pressure and heart rate[2]. Additionally, rilmenidine may decrease the release of catecholamines from the adrenal medulla, further contributing to its antihypertensive effect[2].

While it interacts with alpha-2-adrenoceptors, similar to clonidine, rilmenidine exhibits a notable dissociation between its antihypertensive and sedative effects in animal models[2]. Several hypotheses have been proposed to explain this, including unique properties that counteract sedation, a preferential peripheral action, or the involvement of different central receptors for sedation and blood pressure regulation[2].

Experimental Protocols

Spontaneously Hypertensive Rat (SHR) Model:

- Objective: To assess the dose-dependent antihypertensive effects of rilmenidine.
- Methodology:
 - Administer intravenous rilmenidine at doses ranging from 0.1 to 1 mg/kg to pentobarbitone-anesthetized SHRs[2].
 - Alternatively, for long-term studies, infuse rilmenidine subcutaneously at doses of 5 to 15 mg/kg per day in conscious SHRs[2].
 - Continuously monitor blood pressure and heart rate.

Sino-Aortic Denervated Dog Model:

- Objective: To evaluate the cardiovascular effects of rilmenidine in a model of neurogenic hypertension.
- Methodology:
 - Administer rilmenidine orally at a dose of 1 mg/kg for two weeks to conscious sino-aortic denervated dogs[2].
 - Measure blood pressure and heart rate throughout the study period.

Quantitative Data Summary

Experimental Model	Drug/Dose	Observed Effect	Reference
Pentobarbitone-anesthetized SHR	Rilmenidine (0.1 to 1 mg/kg, IV)	Dose-dependent reduction in blood pressure and heart rate	[2]
Conscious SHR	Rilmenidine (5 to 15 mg/kg/day, subcutaneous)	Dose-dependent decrease in blood pressure and heart rate	[2]
Conscious sino-aortic denervated dogs	Rilmenidine (1 mg/kg, oral, for two weeks)	Significant reduction in blood pressure and heart rate	[2]

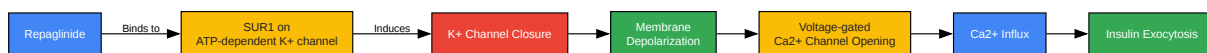
Repaglinide: A Short-Acting Insulin Secretagogue

Repaglinide is an oral antihyperglycemic agent belonging to the meglitinide class, used for the management of type 2 diabetes mellitus[3][4].

Mechanism of Action

Repaglinide lowers blood glucose levels by stimulating the release of insulin from pancreatic β -cells. It achieves this by binding to and closing the ATP-dependent potassium (K_{ATP}) channels on the β -cell membrane[4]. The closure of these channels leads to membrane depolarization and the opening of voltage-gated calcium channels. The subsequent influx of calcium ions triggers the exocytosis of insulin-containing granules. This action is glucose-dependent, meaning repaglinide is more effective in the presence of elevated glucose levels[3][4].

Signaling Pathway



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Caption: Repaglinide signaling pathway in pancreatic β -cells.

Quantitative Data Summary

Parameter	Value	Reference
Maximal secretory response concentration	Approximately 10 nmol/L	[4]
Reduction in postprandial glucose	Around 5.8 mmol/L	[4]
Reduction in fasting glucose	Around 3.1 to 3.4 mmol/L	[4]
Pharmacokinetic half-life	Less than 60 minutes	[4]

Anagrelide: A Platelet-Lowering Agent

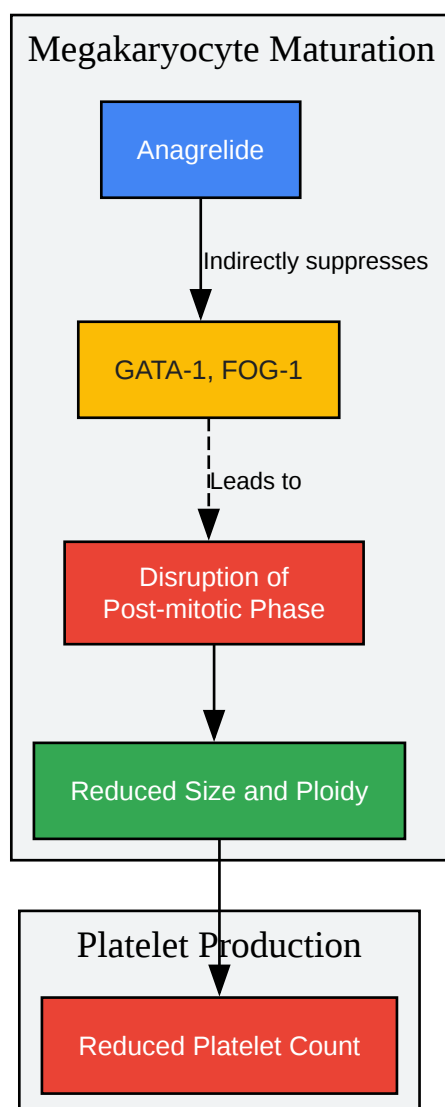
Anagrelide is utilized for the treatment of thrombocythemia, a condition characterized by an elevated platelet count, which is often secondary to myeloproliferative neoplasms[5].

Mechanism of Action

The precise mechanism by which anagrelide reduces platelet counts is not fully understood. However, evidence suggests that it disrupts the maturation of megakaryocytes, the precursor cells of platelets, in the post-mitotic phase of their development[5]. This leads to a reduction in the size and ploidy of megakaryocytes, ultimately decreasing platelet production. It is hypothesized that this effect may be mediated through the indirect suppression of key transcription factors involved in megakaryocytopoiesis, such as GATA-1 and FOG-1[5].

Anagrelide is also known to be a potent inhibitor of phosphodiesterase III (PDE3)[5]. Its active metabolite, 3-hydroxy anagrelide, is even more potent in this regard[5].

Experimental Workflow



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Caption: Proposed experimental workflow for Anagrelide's effect.

Conclusion

While a definitive guide on the mechanism of "**Regelidine**" cannot be provided due to a lack of available data, this document offers a comprehensive overview of the pharmacology of Rilmenidine, Repaglinide, and Anagrelide. It is imperative for researchers to verify the exact compound of interest to ensure the accuracy of their investigations. The provided data, protocols, and diagrams for these alternative drugs serve as a robust resource for professionals in the field of drug development and scientific research.

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